molecular formula C20H19N3O9S3 B12945502 Acidal fuchsine CAS No. 19379-19-2

Acidal fuchsine

Cat. No.: B12945502
CAS No.: 19379-19-2
M. Wt: 541.6 g/mol
InChI Key: FKDGKTNDRAXENR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Acidal fuchsine is synthesized through a series of chemical reactions involving the sulfonation of fuchsine . The process typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale sulfonation reactors where fuchsine is continuously fed and reacted with sulfuric acid under controlled conditions . The product is then purified and neutralized to obtain the final dye.

Chemical Reactions Analysis

Types of Reactions

Acidal fuchsine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different sulfonated derivatives .

Properties

CAS No.

19379-19-2

Molecular Formula

C20H19N3O9S3

Molecular Weight

541.6 g/mol

IUPAC Name

3-[bis(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonic acid

InChI

InChI=1S/C20H19N3O9S3/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32)

InChI Key

FKDGKTNDRAXENR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)O)C=C(C1=N)S(=O)(=O)O

physical_description

Olive to dark olive-green solid;  [Merck Index] Blue-green powder;  [Sigma-Aldrich MSDS]

Origin of Product

United States

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